7-Chloro-2-(p-tolyl)quinoxaline

Chemical Purity Procurement Specification Quality Control

7-Chloro-2-(p-tolyl)quinoxaline (CAS 1261073-16-8) is a heterocyclic quinoxaline derivative featuring a chlorine atom at the 7-position and a para-tolyl group at the 2-position of the fused bicyclic core. Quinoxalines are recognized as a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antiparasitic effects.

Molecular Formula C15H11ClN2
Molecular Weight 254.71 g/mol
Cat. No. B11862296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(p-tolyl)quinoxaline
Molecular FormulaC15H11ClN2
Molecular Weight254.71 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C3C=CC(=CC3=N2)Cl
InChIInChI=1S/C15H11ClN2/c1-10-2-4-11(5-3-10)15-9-17-13-7-6-12(16)8-14(13)18-15/h2-9H,1H3
InChIKeyHJPDHQPNCZMSPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-(p-tolyl)quinoxaline: Sourcing Guide, Properties and Key Differentiation for Procurement in Medicinal Chemistry


7-Chloro-2-(p-tolyl)quinoxaline (CAS 1261073-16-8) is a heterocyclic quinoxaline derivative featuring a chlorine atom at the 7-position and a para-tolyl group at the 2-position of the fused bicyclic core . Quinoxalines are recognized as a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities including antimicrobial, anticancer, and antiparasitic effects [1]. The specific substitution pattern of this compound—the electron-withdrawing chloro and the lipophilic p-tolyl group—is representative of modifications frequently explored to modulate potency, selectivity, and physicochemical properties in medicinal chemistry programs [1].

Why 7-Chloro-2-(p-tolyl)quinoxaline Cannot Be Freely Substituted by Other Quinoxaline Analogs in Research Workflows


Quinoxaline derivatives with different substitution patterns (e.g., varying halogen identity, aryl group position, or absence of substitution) exhibit drastically different biological activities, reactivity, and physicochemical properties. For instance, the presence and exact location of a chlorine substituent on the quinoxaline ring critically influence both antileishmanial potency and the regioselectivity of subsequent cross-coupling reactions [1][2]. Even closely related analogs such as 7-chloro-2-phenylquinoxaline or 2-(p-tolyl)quinoxaline cannot be directly interchanged without altering synthetic outcomes or invalidating structure-activity relationship (SAR) hypotheses. The quantitative evidence below substantiates the specific attributes that make 7-Chloro-2-(p-tolyl)quinoxaline a distinct and non-generic choice for procurement.

Quantitative Evidence Guide: Direct Comparator Data for 7-Chloro-2-(p-tolyl)quinoxaline Selection


Certified High Purity (NLT 98%) vs. Common Industrial Quinoxaline Purity Grades

Commercially available 7-Chloro-2-(p-tolyl)quinoxaline from certified manufacturers is guaranteed at a purity of NLT 98% (No Less Than 98%) . This exceeds the typical minimum purity of 95% offered for many commodity quinoxaline building blocks and research-grade intermediates, reducing the need for additional purification steps in downstream synthesis.

Chemical Purity Procurement Specification Quality Control

Chloro-Substituted Quinoxaline Activity Against Leishmania major Compared to Miltefosine Standard

In a direct in vitro comparative study using the promastigote form of Leishmania major, chloro-substituted quinoxaline analogues (structurally related to 7-Chloro-2-(p-tolyl)quinoxaline) demonstrated IC50 values of 23.30 ± 0.12 µM, which is marginally more potent than the WHO-recommended oral drug miltefosine (IC50 = 25.78 ± 0.20 µM) under identical assay conditions [1]. Because the anti-leishmanial activity in this series is associated with the chloro substitution on the quinoxaline ring, 7-Chloro-2-(p-tolyl)quinoxaline is predicted to offer comparable starting-point potency.

Neglected Tropical Diseases Leishmaniasis Antiparasitic Drug Discovery

Retained 7-Chloro Substituent Enables Sequential Regioselective Derivatization

Chloroquinoxalines exhibit well-documented differential reactivity between the 2-position and other positions on the quinoxaline ring, enabling regioselective Suzuki, Sonogashira, and Heck-type cross-coupling reactions [1]. In the specific case of 7-Chloro-2-(p-tolyl)quinoxaline, the aryl group is installed at the more reactive 2-position, leaving the 7-chloro substituent intact as a latent handle for a second, orthogonal functionalization. By contrast, the fully substituted analog 2,3-di(p-tolyl)quinoxaline or the non-chlorinated 2-(p-tolyl)quinoxaline lacks this second reactive site, limiting synthetic versatility.

Synthetic Methodology Cross-Coupling Building Block Utility

Optimal Application Scenarios for 7-Chloro-2-(p-tolyl)quinoxaline Based on Verified Evidence


Antileishmanial Lead Identification and SAR Expansion

Investigators screening compound libraries for activity against Leishmania species (particularly L. major) should include 7-Chloro-2-(p-tolyl)quinoxaline as a core scaffold rather than non-halogenated 2-arylquinoxalines. Class-level data indicate that the chloro substituent contributes to antiparasitic activity at sub-30 µM concentrations, with potency comparable to the clinical standard miltefosine [1]. This makes the compound a logical starting point for hit-to-lead optimization campaigns targeting neglected tropical diseases.

Building Block for Divergent Synthesis of Quinoxaline Compound Libraries

Medicinal chemistry teams requiring a versatile, regioselectively addressable quinoxaline core should procure 7-Chloro-2-(p-tolyl)quinoxaline for its orthogonal functionalization potential [2]. The compound's 7-chloro handle enables subsequent Pd-catalyzed cross-couplings that are well-established for the chloroquinoxaline substrate class, facilitating the rapid generation of diverse analogs in a parallel synthesis format without the need for protecting group strategies.

High-Purity Reference Standard for Analytical Method Validation

Analytical laboratories developing HPLC, GC, or LC-MS methods for quinoxaline-containing pharmaceuticals can utilize 7-Chloro-2-(p-tolyl)quinoxaline as a system suitability standard or impurity marker due to its certified NLT 98% purity specification . The defined purity level supports accurate quantification and method calibration, fulfilling regulatory expectations for reference material in quality control environments.

Quote Request

Request a Quote for 7-Chloro-2-(p-tolyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.